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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-N-methylaniline

Cat. No.: B1461270

5-Bromo-2-fluoro-N-methylaniline (CAS No. 1153252-25-5) is a highly functionalized
aromatic amine that serves as a critical building block in modern medicinal chemistry and
materials science.[1][2] Its strategic importance lies in the orthogonal reactivity of its functional
groups: the nucleophilic secondary amine, the bromine atom amenable to cross-coupling
reactions, and the fluorine atom that can influence molecular conformation and metabolic
stability. This trifunctional nature allows for the construction of complex molecular architectures,
making it a valuable intermediate in the synthesis of high-value compounds, including active
pharmaceutical ingredients (APIs).[2][3] Notably, related aniline structures are key components
in the synthesis of activators for sirtuin 6 (SIRT6), a lysine deacetylase that has emerged as a
significant target in cancer therapy.[1]

This guide provides a comprehensive overview of a robust and field-proven synthetic pathway
to 5-Bromo-2-fluoro-N-methylaniline, focusing on the underlying chemical principles, detailed
experimental protocols, and critical process considerations for researchers and drug
development professionals.
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Property Value Source
CAS Number 1153252-25-5 [4][5][6]
Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
N-Methyl-5-bromo-2-
Synonyms - [7]
fluoroaniline

Retrosynthetic Analysis and Core Synthetic
Strategy

The synthesis of 5-Bromo-2-fluoro-N-methylaniline is most logically approached via a two-
stage process. A retrosynthetic analysis reveals the most practical disconnection at the N-
methyl bond, pointing to the key precursor, 5-Bromo-2-fluoroaniline (CAS No. 2924-09-6). This
intermediate, in turn, is readily accessible from a commercially available nitroaromatic
compound through a standard reduction reaction. This strategy avoids the complexities of
direct bromination or fluorination of a pre-methylated aniline, which could lead to regioisomeric
mixtures and challenging purifications.

The overall synthetic workflow is outlined below.
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Overall Synthetic Pathway
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Caption: High-level overview of the two-stage synthesis.

Part I: Synthesis of the Key Intermediate: 5-Bromo-
2-fluoroaniline

The cornerstone of this synthesis is the efficient production of 5-Bromo-2-fluoroaniline. This is
achieved through the reduction of the corresponding nitro-compound, a classic and highly
scalable transformation in industrial chemistry.

Causality of Method Selection: Metal-Acid Reduction

While several methods exist for nitro group reduction, including catalytic hydrogenation[8][9],
the use of iron powder in the presence of an acid catalyst like ammonium chloride is often
preferred for its cost-effectiveness, high yield, and operational simplicity.[10] This method
avoids the use of high-pressure hydrogen gas and expensive noble metal catalysts.
Furthermore, catalytic hydrogenation carries an inherent risk of hydrodebromination (loss of the
bromine substituent), a side reaction that would compromise the yield of the desired
intermediate. The iron/NH4Cl system is robust and selective for the nitro group, making it a
trustworthy choice for this transformation.
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Stage 1: Nitro Group Reduction
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Caption: Reaction scheme for the synthesis of the key intermediate.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-
fluoroaniline

This protocol is adapted from established industrial procedures.[10]

o Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux
condenser, and temperature probe, add powdered iron (Fe) and a saturated aqueous
solution of ammonium chloride (NH4Cl).

o Addition of Starting Material: In a separate vessel, dissolve 4-bromo-1-fluoro-2-nitrobenzene
in 95% ethanol. Add this solution to the stirred ironfammonium chloride slurry.

» Reaction Execution: Heat the reaction mixture to 70°C and maintain vigorous stirring. The
reaction is exothermic and may require initial cooling to control the temperature. Monitor the
progress of the reaction by a suitable chromatographic method (e.g., HPLC or TLC) until the
starting material is fully consumed (typically 12-24 hours).

e Work-up and Isolation:

o Upon completion, cool the mixture to room temperature.
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o Filter the entire reaction slurry through a pad of diatomaceous earth (Celite®) to remove
the iron oxides and unreacted iron. Wash the filter cake thoroughly with ethanol or ethyl
acetate.

o Combine the filtrates and concentrate under reduced pressure to remove the bulk of the
ethanol.

o Perform a liquid-liquid extraction of the remaining residue with ethyl acetate and water.
Separate the organic layer.

o Wash the organic phase sequentially with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSOa) or sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield crude 5-bromo-2-
fluoroaniline.

 Purification: The crude product is often of sufficient purity for the next step. If required, further
purification can be achieved by vacuum distillation or column chromatography on silica gel. A
final drying under high vacuum will remove residual solvents to yield the product as a light
yellow solid or oil.[3][10]

Part II: N-Methylation of 5-Bromo-2-fluoroaniline

The final stage of the synthesis involves the selective methylation of the primary amine to
furnish the target secondary amine.

Causality of Method Selection: Electrophilic Alkylation

The most direct method for N-methylation is the reaction of the nucleophilic aniline with an
electrophilic methyl source, such as methyl iodide (CHsl) or dimethyl sulfate ((CH3)2S0Oa4). This
reaction requires a non-nucleophilic base to neutralize the acidic byproduct (e.g., HI) generated
during the reaction. The base prevents the protonation of the starting aniline, which would
render it non-nucleophilic and halt the reaction. Anhydrous potassium carbonate (K2CO3) is an
ideal choice as it is inexpensive, effective, and easily removed by filtration after the reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-
fluoro-N-methylaniline
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This is a generalized protocol based on standard N-alkylation procedures for anilines.
Researchers should optimize conditions for their specific setup.

e Reactor Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon),
add 5-bromo-2-fluoroaniline, anhydrous potassium carbonate (K2COs), and a polar aprotic
solvent such as acetone or N,N-dimethylformamide (DMF).

o Addition of Methylating Agent: Cool the stirred suspension in an ice bath. Slowly add a slight
excess (e.g., 1.1-1.2 equivalents) of methyl iodide (CHsl) dropwise, ensuring the internal
temperature remains low.

o Reaction Execution: After the addition is complete, allow the mixture to warm to room
temperature and stir until the reaction is complete, as monitored by TLC or LC-MS. Gentle
heating (e.g., 40-50°C) may be required to drive the reaction to completion.

e Work-up and Isolation:

o Upon completion, filter the reaction mixture to remove the potassium salts and wash the
filter cake with the reaction solvent.

o Concentrate the filtrate under reduced pressure to remove the solvent.

o Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with
water to remove any remaining inorganic salts.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

 Purification: The crude product will likely contain some unreacted starting material and
potentially a small amount of the di-methylated byproduct. Purification via flash column
chromatography on silica gel (using a hexane/ethyl acetate gradient) is typically required to
isolate the pure 5-Bromo-2-fluoro-N-methylaniline.
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Complete Synthesis Workflow
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Caption: The complete two-step synthesis pathway with key reagents.

Safety Considerations

¢ Anilines: 5-Bromo-2-fluoroaniline is harmful if swallowed, in contact with skin, or inhaled, and
causes significant skin and eye irritation.[11] Handle with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical
fume hood.

o Methylating Agents: Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating
agent. All handling must be performed in a fume hood with extreme caution.

o General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before
commencing any experimental work.[4][11]

Conclusion

The described two-step synthesis, proceeding through the reduction of 4-bromo-1-fluoro-2-
nitrobenzene followed by N-methylation of the resulting 5-bromo-2-fluoroaniline, represents a
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reliable, scalable, and logical pathway for the production of 5-Bromo-2-fluoro-N-
methylaniline. The choice of robust and cost-effective reagents at each stage ensures the
practicality of this route for both academic research and industrial drug development
applications. The final product is a versatile chemical intermediate poised for use in the
synthesis of a new generation of complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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